

Tandutinib Hydrochloride: A Quinazoline-Based Multi-Kinase Inhibitor

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Compound of Interest

Compound Name: TANDUTINIB HYDROCHLORIDE

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tandutinib hydrochloride (formerly MLN518), a synthetic, orally available quinazoline-based small molecule, has emerged as a potent inhibitor of type III receptor tyrosine kinases (RTKs). [1][2][3] This technical guide provides a comprehensive overview of Tandutinib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. Tandutinib selectively targets FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and KIT, key drivers in various hematological malignancies and solid tumors.[1][3][4] This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.

Introduction

The development of small molecule kinase inhibitors has revolutionized the landscape of cancer therapy. **Tandutinib hydrochloride** falls within this class of targeted agents, specifically as a quinazoline-derivative.[1][3] Its primary mechanism of action involves the inhibition of autophosphorylation and subsequent downstream signaling of critical RTKs, thereby impeding cellular proliferation and inducing apoptosis in cancer cells harboring activating mutations of these kinases.[3][4] Notably, mutations in the FLT3 gene are prevalent in a significant portion of acute myelogenous leukemia (AML) cases, making Tandutinib a promising therapeutic candidate for this patient population.[1][3]



Chemical Properties and Structure

Tandutinib is a piperazinyl quinazoline compound.[1][3] Its chemical structure is characterized by a quinazoline core, a key feature for its kinase inhibitory activity.

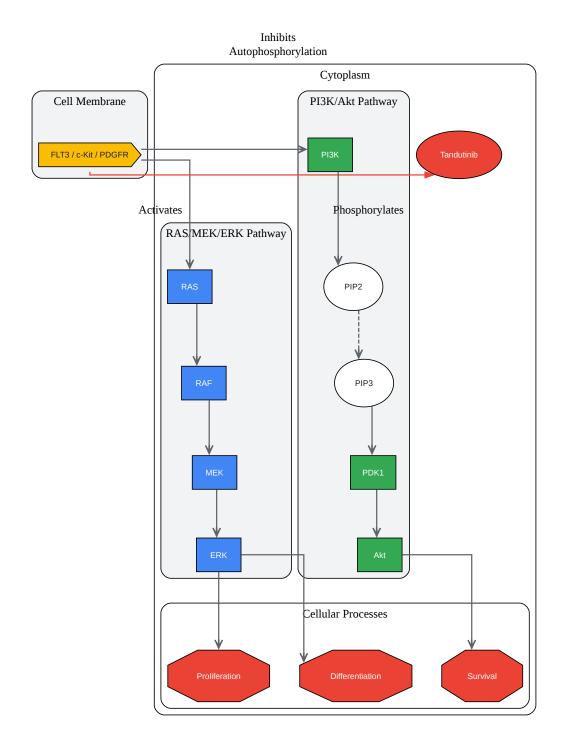
- Chemical Name: 4-(4-(4-isopropoxybenzoyl)piperazin-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline hydrochloride
- Molecular Formula: C31H42N6O4 · HCl
- Molecular Weight: 599.16 g/mol [5]

Mechanism of Action and Signaling Pathways

Tandutinib exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding site of the catalytic domain of FLT3, c-Kit, and PDGFR.[3] This inhibition prevents the autophosphorylation of the kinase, a critical step in the activation of downstream signaling cascades. The primary pathways affected by Tandutinib inhibition include the RAS/MEK/ERK (MAPK) and the PI3K/Akt pathways, both of which are crucial for cell survival, proliferation, and differentiation.[6]

In cancer cells with activating mutations, such as the internal tandem duplication (ITD) mutations of FLT3 in AML, these pathways are constitutively active, leading to uncontrolled cell growth.[1] Tandutinib effectively blocks this aberrant signaling.[6]





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Figure 1: Simplified signaling pathway of Tandutinib's mechanism of action.



Quantitative Data

The inhibitory activity of Tandutinib has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of Tandutinib

| Target Kinase | Assay Type | IC50 Value | Cell Line / System | Reference |
|-----------------------|---------------------------------------|--------------|---|-----------|
| FLT3 | Kinase Assay | 0.22 μΜ | - | [5][6][7] |
| c-Kit | Kinase Assay | 0.17 μΜ | - | [5][6][7] |
| PDGFR | Kinase Assay | 0.20 μΜ | - | [5][6][7] |
| FLT3-ITD | Cell-based Autophosphoryla tion | 6-17 ng/mL | Ba/F3 cells | [1] |
| FLT3-ITD | Cell-based Autophosphoryla tion | ~30 nM | Human FLT3- ITD-positive AML cell lines | [6] |
| FLT3, β-PDGFR, KIT | Cell-based Assay | 95-122 ng/mL | - | [1] |
| FLT3-ITD | Cell Proliferation | ~6 ng/mL | Human leukemia cell lines | [1] |
| FLT3-ITD | Cell Proliferation | 10 nM | Molm-13, Molm- 14 | [6] |

Table 2: In Vivo Efficacy of Tandutinib



| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
|---|--|---|---|-----------|
| Nude Mice | Ba/F3 cells expressing FLT3- ITD | Given twice daily by oral gavage | Increased survival | [1] |
| Mice with Myeloproliferativ e Disease | Hematopoietic progenitor cells with FLT3-ITD mutations | Not specified | Increased survival | [1] |
| Athymic Nude Mice | Not specified | 60 mg/kg; oral gavage; daily; for 35 days | Statistically significant increase in survival (extended on average by 20 days) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of Tandutinib.

Cell-Based Receptor Autophosphorylation Assays

This assay is designed to measure the ability of a compound to inhibit the autophosphorylation of a target receptor tyrosine kinase within a cellular context.



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Figure 2: Workflow for a cell-based receptor autophosphorylation assay.



Protocol:

- Cell Culture: Cells expressing the target kinase (e.g., Ba/F3 cells engineered to express FLT3-ITD mutants) are cultured under standard conditions.[1]
- Serum Starvation: To reduce basal levels of receptor phosphorylation, cells are typically serum-starved for a defined period (e.g., 4-24 hours) prior to the experiment.
- Compound Treatment: Cells are pre-incubated with a range of concentrations of **Tandutinib** hydrochloride for a specific duration (e.g., 30 minutes).[6]
- Ligand Stimulation: For non-constitutively active kinases, cells are stimulated with the appropriate ligand to induce receptor autophosphorylation. This step is omitted for constitutively active mutants like FLT3-ITD.
- Cell Lysis: Cells are lysed to extract total cellular proteins.
- Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated form of the target kinase and for the total amount of the kinase protein (as a loading control).
- Detection and Quantification: Following incubation with a secondary antibody, the protein bands are visualized and quantified. The ratio of phosphorylated to total kinase is calculated for each Tandutinib concentration.
- IC50 Determination: The concentration of Tandutinib that inhibits 50% of the receptor autophosphorylation is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Proliferation Assays

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

Protocol:

 Cell Seeding: Cancer cells (e.g., Molm-13, Molm-14) are seeded into multi-well plates at a predetermined density.[6]



- Compound Treatment: Cells are exposed to increasing concentrations of Tandutinib (e.g., 0.004-30 μM).[8]
- Incubation: The cells are incubated for a specified period, typically 3-7 days.[8]
- Viability Assessment: The number of viable cells is determined using methods such as
 Trypan blue dye exclusion, MTT assay, or CellTiter-Glo® Luminescent Cell Viability Assay.[8]
- IC50 Calculation: The IC50 value, representing the concentration of Tandutinib that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Clinical Development

Tandutinib has been evaluated in clinical trials for various malignancies, primarily AML and high-risk myelodysplastic syndrome (MDS).[1][2]

- Phase 1 Trials: In a Phase 1 trial involving patients with AML or high-risk MDS, Tandutinib
 was administered orally at doses ranging from 50 mg to 700 mg twice daily.[2] The principal
 dose-limiting toxicity was reversible generalized muscular weakness and/or fatigue.[2]
- Phase 2 Trials: A Phase 2 trial investigated Tandutinib in combination with bevacizumab for patients with recurrent glioblastoma.[9][10] The study found that the combination was as effective but more toxic than bevacizumab monotherapy.[10]

Conclusion

Tandutinib hydrochloride is a potent, quinazoline-based inhibitor of FLT3, c-Kit, and PDGFR with demonstrated preclinical activity in models of hematological malignancies. While early clinical trials have shown some activity, further investigation is required to fully define its therapeutic role. The detailed information on its mechanism of action, quantitative inhibitory data, and experimental protocols provided in this guide serves as a valuable resource for the ongoing research and development of targeted therapies in oncology.

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